Poly(2-phenylpropyl)methylsiloxane 1000cs

Description

Overview of Organosilicon Polymer Chemistry and its Significance in Advanced Materials Research

Organosilicon polymer chemistry represents a critical field in materials science, offering materials that combine the properties of both inorganic and organic substances. This dual nature allows for the creation of advanced materials with exceptional performance characteristics.

Polysiloxanes, commonly known as silicones, are hybrid polymers that possess a unique inorganic-organic structure. nih.govmdpi.com Their backbone consists of alternating silicon and oxygen atoms (–Si–O–Si–), which is similar in structure to inorganic materials like quartz and glass. mdpi.com This inorganic backbone provides high thermal stability and chemical inertness. mdpi.com Attached to the silicon atoms are organic side groups, such as methyl, phenyl, or in this case, 2-phenylpropyl groups. rsc.org These organic moieties impart properties typical of organic compounds, such as hydrophobicity, flexibility, and solubility in organic solvents. rsc.org This combination of an inorganic, stable backbone with versatile organic side chains results in materials with a unique set of properties not found in purely organic or inorganic polymers. nih.govmdpi.com

The field of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane and, later, tetraethylsilane. alfa-chemistry.com However, extensive research was pioneered by Frederic S. Kipping starting in the early 20th century. From 1898 to 1944, Kipping synthesized a wide range of organosilicon compounds using Grignard reagents and coined the term "silicone".

The industrialization of silicones began in the 1930s and 1940s. A key breakthrough was the discovery of the "direct process" (also known as the Müller-Rochow process) by Eugene G. Rochow in 1945, which allowed for the large-scale, economical synthesis of methyl chlorosilanes, the primary precursors for silicone polymers. The first organosilicon factory was established by Dow Corning in the United States in 1943. alfa-chemistry.com The period from the late 1930s to the mid-1960s saw rapid development, with the introduction of various silicone oils, rubbers, and resins. Since then, the field has expanded dramatically, leading to high-performance materials crucial for the aerospace, electronics, medical, and other high-tech industries. alfa-chemistry.com

| Key Milestone | Year | Contributor(s) | Significance |

| First Organosilicon Compound Synthesis | 1863 | C. Friedel & J. Crafts | Birth of organosilicon chemistry. alfa-chemistry.com |

| Coining the term "Silicone" | 1904 | F. S. Kipping | Provided terminology for the new class of materials. |

| Development of Silicone Polymers | 1940 | James Franklin Hyde | Led to the first commercial production of silicones. |

| Establishment of First Silicone Plant | 1943 | Dow Corning | Marked the beginning of the industrial silicone era. alfa-chemistry.com |

| Invention of the "Direct Process" | 1945 | Eugene G. Rochow | Enabled cost-effective, large-scale production of silicone precursors. |

Molecular Architecture of Poly(2-phenylpropyl)methylsiloxane

The specific properties of Poly(2-phenylpropyl)methylsiloxane are a direct result of its distinct molecular structure, which includes a flexible backbone and specific pendant groups.

The core of any polysiloxane is its backbone, which is composed of repeating siloxane units (–Si–O–Si–). This chain is formed through the polymerization of silane (B1218182) precursors. The Si-O bond is significantly longer (1.64 Å) and more flexible than the C-C bond found in typical organic polymers. The Si-O-Si bond angle is also quite wide, at approximately 142.5°, which further contributes to the rotational freedom of the chain. This inherent flexibility is responsible for many of the characteristic properties of silicones, including their low glass transition temperatures and high gas permeability. Furthermore, the Si-O bond is highly polar and possesses high bond energy, making the siloxane backbone resistant to heat and chemical attack. mdpi.com

In Poly(2-phenylpropyl)methylsiloxane, each silicon atom in the polymer chain is bonded to one methyl group and one 2-phenylpropyl group. The 2-phenylpropyl group (–CH(CH₃)C₆H₅) has a chiral center at the second carbon atom of the propyl chain—the carbon atom that is bonded to the phenyl ring and the silicon atom.

This chirality means that each repeating monomer unit can exist in one of two stereoisomeric forms: (R)-2-phenylpropyl or (S)-2-phenylpropyl. Consequently, the entire polymer chain can exhibit different forms of tacticity depending on the sequence of these chiral centers:

Isotactic: All chiral centers have the same configuration (e.g., ...R, R, R, R...).

Syndiotactic: The chiral centers have regularly alternating configurations (e.g., ...R, S, R, S...).

Atactic: The chiral centers are arranged randomly along the polymer chain (e.g., ...R, R, S, R, S, S...).

The synthesis of polysiloxanes does not typically involve stereospecific catalysts. Therefore, commercially produced Poly(2-phenylpropyl)methylsiloxane is generally an atactic polymer. This random stereochemistry prevents the polymer chains from packing into an ordered, crystalline structure, resulting in the material being amorphous and liquid at room temperature, consistent with its designation as a fluid with 1000 cs viscosity. The presence of the bulky 2-phenylpropyl group, compared to a simple methyl group, increases steric hindrance, which can affect the polymer's flexibility and intermolecular interactions. The phenyl group itself enhances the refractive index and thermal stability of the polymer compared to standard polydimethylsiloxane (B3030410).

Current Academic Research Trajectories in Polysiloxane Studies

Modern research in polysiloxane chemistry is vibrant and multifaceted, aiming to create new functional materials by precisely controlling the polymer architecture. nih.gov One major area of focus is the synthesis of well-defined polysiloxanes with novel side-chain functionalities. Researchers are exploring advanced polymerization techniques, such as organocatalytic living ring-opening polymerization, to control molecular weight, dispersity, and the sequence of monomeric units in copolymers.

Another significant trend is the incorporation of phenyl groups and other complex structures to enhance material properties. Phenyl-substituted polysiloxanes are being investigated for applications requiring a high refractive index, such as in LED packaging and optical materials. Research is also directed towards creating hybrid materials by incorporating polysiloxanes with other polymer systems, like epoxy resins, to improve thermal resistance and mechanical properties. The development of new catalytic systems, such as the Piers–Rubinsztajn reaction, allows for the synthesis of complex polysiloxane and silsesquioxane structures under milder, more environmentally friendly conditions than traditional methods. These efforts are pushing the boundaries of what is possible with organosilicon materials, opening up new applications in fields ranging from electronics to biomedicine. alfa-chemistry.com

Advancements in Understanding Polymer Process-Structure-Property Relationships

The relationship between how a polymer is made (process), its resulting molecular architecture (structure), and its final performance characteristics (property) is a fundamental concept in materials science. youtube.com For phenyl-containing polysiloxanes like Poly(2-phenylpropyl)methylsiloxane, advancements in synthesis and characterization have provided deep insights into these critical relationships.

Structure and Properties: The introduction of the 2-phenylpropyl group has profound and predictable effects on the polymer's properties. The relationship between the concentration of phenyl groups and key material properties is a primary focus of research. mdpi.comosti.gov

Thermal Stability: Phenyl groups increase the rigidity of the polymer backbone, which generally enhances thermal stability compared to polydimethylsiloxane. nih.govresearchgate.net The bulky side groups hinder the chain mobility required for degradation pathways.

Refractive Index (RI): Phenyl groups have a high molar refractive index. nih.gov Consequently, increasing the phenyl content in a polysiloxane systematically increases its refractive index, a critical property for optical applications. nih.gov

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state is the glass transition temperature (Tg). Introducing bulky phenyl groups restricts the rotational freedom of the Si-O backbone, leading to a higher Tg. mdpi.comnih.gov Molecular dynamics simulations have shown that as phenyl content increases, the polymer chain evolves from a flexible helix to a more rigid, rod-shaped structure, explaining the rise in Tg. mdpi.com

Flexibility and Crystallinity: While increasing thermal stability, the incorporation of phenyl groups disrupts the regular packing of polymer chains, which can inhibit crystallization. This is a significant advantage in applications requiring materials to remain flexible at low temperatures. osti.gov Research on methyl-phenyl-vinyl siloxane terpolymers showed that incorporating just 3% phenyl content was enough to eliminate the polymer's ability to crystallize, thereby extending its useful rubbery state down to the glass transition temperature. osti.gov

The following interactive table summarizes the typical effects of increasing the phenyl group concentration on the properties of a polysiloxane.

This detailed understanding, connecting synthesis processes to molecular structure and ultimately to macroscopic properties, allows for the precise design of materials like Poly(2-phenylpropyl)methylsiloxane for specific, demanding applications. wiley-vch.de

Emerging Trends and Future Research Opportunities in Organosilicon Polymers

The field of organosilicon polymers is continuously evolving, driven by the demand for advanced materials in high-technology sectors. sbfchem.comvirtuemarketresearch.com Research into polymers like Poly(2-phenylpropyl)methylsiloxane is part of a broader trend toward creating functional polymers with precisely tailored properties. marketresearchfuture.commdpi.com

High-Performance and Functional Materials: A significant trend is the development of high-performance polysiloxanes for specialized applications. The unique properties imparted by phenyl groups—high refractive index and thermal stability—make these polymers prime candidates for:

Advanced Optics and Photonics: Materials with a high refractive index are essential for manufacturing more efficient and compact optical components, such as lenses, light-emitting diodes (LEDs), and optical adhesives. nih.gov Future research will likely focus on optimizing the refractive index while maintaining optical clarity and UV resistance. rsc.orgrsc.org

Electronics and Semiconductors: The excellent thermal stability and dielectric properties of organosilicon polymers are crucial for applications in electronics, including encapsulants, insulators, and thermal interface materials. youtube.comgrandviewresearch.commordorintelligence.com As electronic devices become smaller and more powerful, the need for materials that can manage heat and provide reliable insulation will grow. grandviewresearch.com

High-Performance Coatings: Polysiloxane-based coatings offer superior durability, weather resistance, and thermal stability compared to many conventional polymer coatings. grandviewresearch.com There is a growing focus on developing low-VOC (volatile organic compound) and waterborne polysiloxane coatings to meet stricter environmental regulations. grandviewresearch.com

Hybrid Materials and Nanocomposites: Another major research avenue is the creation of hybrid materials where polysiloxanes are combined with other polymers or inorganic components. mdpi.com The goal is to create materials that possess a synergistic combination of properties not achievable with a single component. wiley-vch.de For example, incorporating silsesquioxane or silica (B1680970) nanoparticles into a polysiloxane matrix can significantly enhance mechanical properties like toughness and modulus. researchgate.netresearchgate.net Future work will explore these molecular composites to create next-generation materials for industries like aerospace and automotive that require lightweight, resilient components. virtuemarketresearch.com

Sustainable and Eco-Friendly Polymers: Sustainability is an increasingly important driver in polymer science. virtuemarketresearch.commarketresearchfuture.com Future research will likely include the development of greener synthesis methods for polysiloxanes and the creation of more environmentally friendly products. marketresearchfuture.comdatabridgemarketresearch.com This includes designing polymers that are more durable and have longer service lives, reducing the need for replacement.

The continued exploration of structure-property relationships and the development of novel synthetic strategies will ensure that organosilicon polymers, including specialized variants like Poly(2-phenylpropyl)methylsiloxane, remain at the forefront of materials science innovation. mdpi.combohrium.comresearchgate.net

Table of Mentioned Compounds

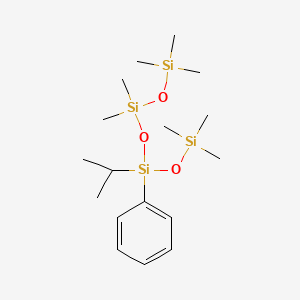

Structure

3D Structure

Properties

Molecular Formula |

C17H36O3Si4 |

|---|---|

Molecular Weight |

400.8 g/mol |

IUPAC Name |

dimethyl-(phenyl-propan-2-yl-trimethylsilyloxysilyl)oxy-trimethylsilyloxysilane |

InChI |

InChI=1S/C17H36O3Si4/c1-16(2)24(19-22(6,7)8,17-14-12-11-13-15-17)20-23(9,10)18-21(3,4)5/h11-16H,1-10H3 |

InChI Key |

WFOYEJFGADXWTH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C1=CC=CC=C1)(O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C |

Origin of Product |

United States |

Sophisticated Characterization Techniques and Structure Property Correlations in Poly 2 Phenylpropyl Methylsiloxane Systems

Spectroscopic Analysis for Molecular Structure Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State, Field Cycling)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of polysiloxanes. elsevierpure.com High-resolution solution 29Si NMR, in particular, provides detailed information about the microstructure and sequence distribution within the siloxane backbone. osti.gov The chemical shift of the 29Si nucleus is highly sensitive to its local chemical environment, allowing for the differentiation of various siloxane units. magritek.com For a copolymer like Poly(2-phenylpropyl)methylsiloxane, distinct signals would be expected for the methyl-2-phenylpropyl-substituted silicon atoms and any other siloxane units present, such as dimethylsiloxane, if it were a copolymer. nih.gov The integration of these signals allows for the quantitative determination of monomer composition. osti.gov

Solid-state NMR (ssNMR) spectroscopy offers insights into the structure, conformation, and dynamics of the polymer in its bulk, amorphous, or crystalline states. researchgate.net Techniques like 13C Cross-Polarization Magic-Angle Spinning (CP-MAS) can be used to analyze the rigidity and mobility of different segments of the polymer chain, such as the phenylpropyl side groups versus the flexible siloxane backbone. mdpi.commdpi.com Solid-state 29Si NMR can reveal information about the local ordering and the presence of different structural domains within the material. nih.govnih.gov

Field-Cycling (FC) NMR relaxometry is an advanced technique that measures the spin-lattice relaxation rate over a wide range of magnetic field strengths (and thus frequencies). rsc.org This provides detailed information on molecular dynamics over various timescales. acs.orgnih.gov For polymers, FC NMR can distinguish between different motional processes, such as fast segmental rotation of the backbone and slower, large-scale chain dynamics. rsc.orguni-bayreuth.de This technique is particularly valuable for correlating molecular-level dynamics with macroscopic properties like viscosity and viscoelasticity.

Table 1: Typical 29Si NMR Chemical Shifts for Siloxane Units

| Siloxane Unit | Nomenclature | Typical Chemical Shift (ppm) |

| Trimethylsilyl (end-group) | M | +10 to -10 |

| Dimethylsiloxane (linear) | D | -18 to -24 |

| Methylphenylsiloxane (linear) | DPh | -33 to -35 nih.gov |

| Diphenylsiloxane (linear) | DPh2 | -47 to -50 osti.gov |

| Silsesquioxane (branched) | T | -50 to -80 |

| Silica (B1680970) (cross-linked) | Q | -90 to -120 |

Vibrational Spectroscopy: Infrared (IR) and Raman for Chemical Bond Analysis

Vibrational spectroscopy techniques, including Fourier-transform infrared (IR) and Raman spectroscopy, are fundamental for identifying the chemical bonds and functional groups present in a molecule. elsevierpure.comresearchgate.net For Poly(2-phenylpropyl)methylsiloxane, IR spectroscopy can confirm the presence of key structural motifs. A new reversed-phase high-performance liquid chromatography (RP-HPLC) stationary phase was prepared using Poly(2-phenylpropyl)methylsiloxane (PPPMS), and the copolymer was characterized by infrared spectroscopy and thermogravimetry. nih.gov

Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the Si-O-Si backbone and the aromatic rings of the phenylpropyl groups. oup.comresearchgate.net Confocal Raman spectroscopy can also be used for chemical imaging, providing information on the spatial distribution of components in filled or blended polysiloxane systems. oup.com

Table 2: Key Vibrational Frequencies for Poly(2-phenylpropyl)methylsiloxane

| Functional Group | Vibration Mode | Typical IR Frequency (cm-1) | Typical Raman Frequency (cm-1) |

| Si-O-Si | Asymmetric stretch | 1000 - 1100 | --- |

| Si-O-Si | Symmetric stretch | --- | 400 - 600 |

| Si-CH3 | Symmetric deformation (rocking) | 1250 - 1270 | 700 - 870 |

| C-H (Aromatic) | Stretch | 3000 - 3100 | 3000 - 3100 |

| C=C (Aromatic) | Ring stretch | 1400 - 1600 | 1580 - 1610 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | 2850 - 3000 |

Light and Neutron Scattering Techniques for Macromolecular Conformation

Dynamic Light Scattering (DLS), also known as photon correlation spectroscopy, measures the fluctuations in scattered light intensity due to the Brownian motion of polymer chains in solution. This analysis yields the translational diffusion coefficient, from which the hydrodynamic radius (Rh) of the polymer can be calculated. The ratio of Rg to Rh gives insight into the polymer's architecture (e.g., linear coil, branched, or spherical).

Optical and Fluorescence Spectroscopy for Electronic Structure and Interactions

The presence of phenyl groups in Poly(2-phenylpropyl)methylsiloxane imparts specific optical properties that can be probed by UV-visible and fluorescence spectroscopy. mdpi.com The phenyl rings act as chromophores, absorbing ultraviolet light at characteristic wavelengths.

Fluorescence spectroscopy is particularly sensitive to the local environment and interactions of the phenyl groups. In polymers with a high concentration of aromatic side chains, intramolecular interactions between adjacent phenyl groups can lead to the formation of an excited-state dimer, known as an excimer, which emits light at a longer wavelength than the isolated monomer fluorescence. mdpi.com The study of excimer fluorescence provides valuable information on the conformation and dynamics of the polymer backbone, as the formation of these sites is highly dependent on the spatial proximity of the phenyl rings. mdpi.com Some polysiloxanes have also been shown to exhibit nonconventional fluorescence or aggregation-induced emission (AIE), where the emission is enhanced in the aggregated or solid state. researchgate.netacs.orgresearchgate.net

Chromatographic and Thermal Analysis for Polymer Features

Chromatographic techniques are essential for determining the distribution of molecular weights in a polymer sample, a critical parameter that governs many of its physical properties.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for characterizing the molecular weight distribution of polymers. azom.comresearchgate.net The technique separates polymer molecules based on their hydrodynamic volume in solution. lcms.cz A solution of the polymer is passed through a column packed with porous gel; smaller molecules can penetrate more deeply into the pores and thus have a longer path, eluting later, while larger molecules are excluded from the pores and elute more quickly. researchgate.net

The output from the GPC is a chromatogram that represents the distribution of molecular sizes in the sample. By calibrating the column with polymer standards of known molecular weight, the chromatogram can be converted into a molecular weight distribution curve. researchgate.net From this curve, several important parameters are calculated: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. nih.govippi.ac.ir The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a perfectly monodisperse sample. GPC is crucial for quality control in polymer synthesis and for understanding how molecular weight and its distribution affect the final properties of the Poly(2-phenylpropyl)methylsiloxane material. azom.comnih.gov

Table 3: Example GPC Data for a Phenyl-Substituted Polysiloxane

| Parameter | Symbol | Description | Typical Value |

| Number-Average Molecular Weight | Mn | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | 5,000 - 50,000 g/mol |

| Weight-Average Molecular Weight | Mw | An average molecular weight that is biased towards larger molecules in the distribution. | 10,000 - 100,000 g/mol nih.gov |

| Polydispersity Index | PDI | A measure of the broadness of the molecular weight distribution (Mw/Mn). | 1.5 - 3.0 nih.gov |

Thermal Analysis Techniques for Investigating Phase Transitions and Thermal Stability

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a material as a function of temperature or time. For Poly(2-phenylpropyl)methylsiloxane, these methods are indispensable for determining its operational temperature limits, understanding its phase behavior, and predicting its long-term stability.

Differential Scanning Calorimetry (DSC) for Thermal Transition Studies

Differential Scanning Calorimetry (DSC) is a cornerstone thermal analysis technique used to investigate how a polymer's heat capacity changes with temperature. hu-berlin.denih.gov A sample of Poly(2-phenylpropyl)methylsiloxane and an inert reference are subjected to a controlled temperature program, and the difference in heat flow required to maintain both at the same temperature is measured. This measurement provides quantitative information about thermal transitions within the polymer. hu-berlin.dedtic.mil

For polysiloxanes, DSC is crucial for identifying the glass transition temperature (Tg), at which the material changes from a rigid, glassy state to a more flexible, rubbery state. dtic.mil It can also detect melting (Tm) and crystallization (Tc) events if the polymer has a semi-crystalline structure. While specific DSC data for Poly(2-phenylpropyl)methylsiloxane 1000cs is not extensively available in public literature, analysis of similar phenyl-containing polysiloxanes, like polymethylphenylsiloxane (PMPS), reveals key characteristics. The introduction of bulky phenylpropyl groups along the siloxane backbone is expected to increase chain stiffness and steric hindrance, leading to a higher glass transition temperature compared to non-substituted polydimethylsiloxane (B3030410) (PDMS). researchgate.net

Key findings from DSC analysis of related polysiloxanes include:

Glass Transition (Tg): The Tg is a critical parameter indicating the onset of segmental chain motion. For phenyl-containing polysiloxanes, the Tg is significantly influenced by the phenyl group concentration.

Crystallization and Melting: Many polysiloxanes can exhibit crystallization upon cooling and subsequent melting upon heating. dtic.mil The presence of the large 2-phenylpropyl group may disrupt chain packing, potentially leading to a largely amorphous structure with a less defined melting peak compared to more regular polymers like PDMS. dtic.mil

Below is a table representing typical data obtained from a DSC analysis for a generic polymethylphenylsiloxane, which can serve as an illustrative example of the expected thermal transitions.

| Thermal Event | Temperature (°C) | Enthalpy (J/g) | Description |

|---|---|---|---|

| Glass Transition (Tg) | -40 to -20 | N/A | Transition from glassy to rubbery state. |

| Crystallization (Tc) | -75 to -60 | Variable | Exothermic event observed upon cooling. |

| Melting (Tm) | -45 to -30 | Variable | Endothermic event corresponding to the melting of crystalline domains. |

Thermogravimetric Analysis (TGA) for Decomposition Behavior and Volatiles

Thermogravimetric Analysis (TGA) provides critical information on the thermal stability and compositional properties of polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. netzsch.commdpi.com For Poly(2-phenylpropyl)methylsiloxane, TGA is used to determine the temperature at which the polymer begins to degrade, the kinetics of its decomposition, and the amount of residual mass after degradation. researchgate.netresearchgate.net

The thermal stability of polysiloxanes is generally high due to the strength of the siloxane (Si-O) bond. However, the organic side groups dictate the specific degradation pathway. The presence of phenylpropyl groups is expected to enhance the thermal stability of the polysiloxane chain compared to methyl groups alone. Studies on similar polymethylphenylsiloxane (PMPS) hybrids have shown excellent thermal stability up to approximately 400°C in an inert atmosphere. researchgate.netresearchgate.net The degradation process typically involves cleavage of the Si-C and C-C bonds in the side chains, followed by rearrangement and scission of the siloxane backbone at higher temperatures, often leading to the formation of cyclic siloxanes.

Detailed research findings from TGA on phenyl-containing siloxanes indicate:

Onset of Decomposition (Td): This is the temperature at which significant mass loss begins. For PMPS, this is generally observed above 400°C. researchgate.net

Multi-step Degradation: The degradation may occur in multiple steps, corresponding to the loss of different side groups and subsequent backbone cleavage. researchgate.net

Char Yield: At the end of the analysis in an inert atmosphere, a stable residue, often silica (SiO2) or silicon carbide (SiC), remains. The amount of this residue is an important indicator of the material's flame retardancy.

The following interactive table presents hypothetical TGA data for Poly(2-phenylpropyl)methylsiloxane, based on findings for related phenylated polysiloxanes.

| Parameter | Temperature (°C) | Mass Loss (%) | Atmosphere |

|---|---|---|---|

| Initial Decomposition (T5%) | ~410 | 5 | Nitrogen |

| Temperature of Max. Decomposition Rate | ~480 | Variable | Nitrogen |

| Final Residue at 800°C | 800 | >30% | Nitrogen |

Dynamic Mechanical Analysis (DMA) for Viscoelastic Response across Temperatures

Dynamic Mechanical Analysis (DMA) is a powerful technique for probing the viscoelastic properties of polymers. pbipolymer.com It involves applying a sinusoidal stress to a sample and measuring the resultant strain, which allows for the determination of the storage modulus (E'), loss modulus (E''), and tan delta (δ). These parameters provide insight into the material's stiffness, energy dissipation characteristics, and major thermal transitions. nih.gov

For Poly(2-phenylpropyl)methylsiloxane, DMA is particularly useful for:

Precisely identifying the glass transition (Tg): The Tg is typically identified as the peak of the tan δ curve or the onset of a significant drop in the storage modulus. pbipolymer.com This transition is critical as it marks a dramatic change in the mechanical properties of the polymer. pbipolymer.com

Characterizing mechanical behavior: The storage modulus below the Tg indicates the stiffness of the material in its glassy state, while the modulus above the Tg reflects its rubbery behavior. researchgate.net

Detecting secondary transitions: Besides the main glass transition, DMA can also reveal smaller, secondary transitions (β, γ) at lower temperatures, which are associated with localized molecular motions, such as side-chain rotations.

In phenyl-containing polysiloxanes, the bulky side groups can restrict chain mobility, leading to a higher storage modulus in the glassy state and a more pronounced glass transition compared to PDMS.

| Parameter | Value | Description |

|---|---|---|

| Storage Modulus (E') at 25°C | ~1 - 10 MPa | Indicates the elastic response or stiffness of the material at room temperature. |

| Glass Transition Temp. (Tg from tan δ peak) | ~ -35°C | Temperature of maximum energy dissipation, indicating the main chain relaxation. |

| Tan δ Peak Height | Variable | Relates to the damping characteristics and the degree of molecular mobility in the transition region. |

Microscopy and Surface Analytical Techniques for Morphological and Elemental Insights

Understanding the microstructure and surface chemistry of Poly(2-phenylpropyl)methylsiloxane is crucial for correlating its synthesis and processing with its macroscopic properties. Advanced microscopy and surface analysis techniques provide this essential information at the micro- and nanoscale.

Electron Microscopy (SEM, TEM) for Microstructural and Morphological Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology and microstructure of materials at high resolutions. mdpi.com

Scanning Electron Microscopy (SEM): SEM is primarily used to study the surface topography of a material. An electron beam is scanned across the sample surface, and the resulting signals (secondary electrons, backscattered electrons) are used to create an image. For Poly(2-phenylpropyl)methylsiloxane, SEM could be used to examine the surface of cured elastomers or coatings, revealing features like surface roughness, cracks, or the dispersion of any fillers within the polymer matrix.

Transmission Electron Microscopy (TEM): TEM provides much higher resolution and is used to investigate the internal structure of a material. mdpi.com A beam of electrons is transmitted through an ultrathin section of the sample. For Poly(2-phenylpropyl)methylsiloxane, TEM would be invaluable for studying phase separation in polymer blends or the morphology of block copolymers containing this siloxane segment. However, due to the low contrast inherent in many polymers, staining with heavy elements may be required to enhance image contrast. mdpi.com

While specific micrographs for Poly(2-phenylpropyl)methylsiloxane are not readily found, studies on modified polysiloxane systems show that SEM can effectively characterize the fracture surfaces of blends, indicating the degree of compatibility between the components. researchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Composition and Distribution

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive analytical technique used to determine the elemental and molecular composition of the outermost few nanometers of a material's surface. carleton.eduphi.comresearchgate.net It operates by bombarding the sample with a pulsed primary ion beam, which causes secondary ions to be ejected from the surface. These ions are then analyzed based on their mass-to-charge ratio, providing a detailed mass spectrum of the surface. phi.com

For Poly(2-phenylpropyl)methylsiloxane, ToF-SIMS is an ideal tool for:

Confirming Surface Structure: It can detect characteristic fragments of the polymer, including the siloxane backbone and the phenylpropyl side chains, confirming the chemical structure at the surface.

Analyzing Surface Contamination: Its high sensitivity makes it excellent for detecting trace amounts of surface contaminants or additives.

Chemical Imaging: ToF-SIMS can be used to generate chemical maps of a surface, showing the spatial distribution of different chemical species. phi.comnih.gov

Studies on various polysiloxanes using ToF-SIMS have shown that the fragmentation patterns are highly dependent on the substituent groups on the silicon atom. nih.gov For a phenyl-containing siloxane like Poly(2-phenylpropyl)methylsiloxane, the spectrum would be expected to show characteristic peaks corresponding to fragments containing the phenyl group, in addition to the typical siloxane fragments. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. In the context of Poly(2-phenylpropyl)methylsiloxane systems, XPS provides critical insights into the surface characteristics which govern properties such as adhesion, wettability, and biocompatibility. The technique involves irradiating the polymer surface with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the material. The binding energy of these electrons is characteristic of the element from which they were ejected, allowing for elemental identification.

The primary elements expected on the surface of Poly(2-phenylpropyl)methylsiloxane are Silicon (Si), Oxygen (O), and Carbon (C). High-resolution spectra of the Si 2p, O 1s, and C 1s core levels provide detailed information about the chemical bonding environment.

Detailed Research Findings

The Silicon (Si 2p) spectrum for polysiloxanes typically exhibits a primary peak corresponding to the O-Si-O backbone of the siloxane chain. For phenyl-substituted siloxanes, this peak is generally observed in the range of 102.0 to 103.0 eV. The precise binding energy can be influenced by the electronegativity of the substituent groups attached to the silicon atom.

The Oxygen (O 1s) spectrum in polysiloxanes is characterized by a major peak attributed to the Si-O-Si linkage, which is typically found at a binding energy of approximately 532.0 to 533.0 eV. researchgate.net This peak is a hallmark of the siloxane backbone.

The Carbon (C 1s) spectrum is particularly informative for Poly(2-phenylpropyl)methylsiloxane due to the presence of both aliphatic and aromatic carbon atoms. The C 1s spectrum can be deconvoluted into multiple components. A peak around 284.5 eV is characteristic of the C-Si bond of the methyl group. The aliphatic carbons in the 2-phenylpropyl group are expected to have binding energies in the range of 285.0 eV, which is typical for C-C and C-H bonds. The aromatic carbons of the phenyl ring also contribute to this region, but are often distinguished by a π-π* shake-up satellite peak at a higher binding energy, typically 6-7 eV above the main C 1s peak. This satellite feature is a definitive indicator of the presence of aromatic systems on the polymer surface.

The following interactive data tables summarize the expected binding energies and atomic concentrations for a representative phenyl-containing polysiloxane surface as determined by XPS.

Table 1: Representative XPS Binding Energies for Phenyl-Containing Polysiloxanes

| Core Level | Binding Energy (eV) | Chemical Environment |

| Si 2p | 102.0 - 103.0 | O-Si-O (Siloxane Backbone) |

| O 1s | 532.0 - 533.0 | Si-O-Si (Siloxane Backbone) |

| C 1s | ~284.5 | C-Si (Methyl Group) |

| C 1s | ~285.0 | C-C, C-H (Aliphatic & Aromatic) |

| C 1s Shake-up | ~291.0 - 292.0 | π-π* (Aromatic Ring) |

Table 2: Representative Surface Elemental Composition of a Phenyl-Containing Polysiloxane

| Element | Atomic Concentration (%) |

| C | 50 - 60 |

| O | 20 - 30 |

| Si | 15 - 25 |

It is important to note that the surface composition can be influenced by the orientation of the polymer chains at the surface. Due to the lower surface energy of the siloxane backbone compared to the phenylpropyl side chains, there may be a preferential orientation of the methyl groups and the siloxane backbone towards the surface in a vacuum or air environment. This can lead to a higher than expected silicon concentration and a lower than expected carbon concentration in the XPS analysis compared to the bulk stoichiometry of the polymer. Angle-resolved XPS (ARXPS) can be employed to investigate the elemental depth profile within the top few nanometers of the surface to confirm such surface segregation phenomena.

Computational Modeling and Simulation of Poly 2 Phenylpropyl Methylsiloxane Systems

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are fundamental in understanding the electronic structure and reactivity of Poly(2-phenylpropyl)methylsiloxane at the atomic level. These approaches allow for the detailed investigation of molecular interactions and the energetic properties of the polymer.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it suitable for analyzing polymers like Poly(2-phenylpropyl)methylsiloxane. mdpi.com DFT calculations can provide detailed information about the molecular interactions and bond energies within the polymer chain. For instance, in studies of similar polysiloxanes, DFT has been employed to understand the influence of phenyl groups on the polymer's properties. researchgate.net

The presence of the 2-phenylpropyl group introduces significant electronic effects and steric hindrance, which can be quantified using DFT. By calculating the electron density distribution, researchers can identify regions of the molecule that are prone to electrophilic or nucleophilic attack, thus predicting its reactivity. Furthermore, DFT is instrumental in determining the energies of different conformational isomers, providing insights into the polymer's flexibility and preferred spatial arrangements. nih.gov

Research on related organosilicon compounds demonstrates the utility of DFT in conjunction with methods like the Polymer Reference Interaction Site Model (PRISM) theory to study liquids near surfaces, which is analogous to understanding the behavior of Poly(2-phenylpropyl)methylsiloxane in various environments. researchgate.net

Illustrative DFT Calculation Results for a Model Siloxane Fragment:

| Property | Calculated Value | Significance |

| Si-O Bond Energy | ~450 kJ/mol | Indicates high thermal stability of the siloxane backbone. |

| C-Si Bond Energy | ~320 kJ/mol | Strength of the bond connecting the phenylpropyl group. |

| Rotational Barrier of Phenyl Group | Varies with conformation | Influences the polymer's dynamic and mechanical properties. |

Note: The values in this table are illustrative and based on general findings for similar siloxane compounds. Specific values for Poly(2-phenylpropyl)methylsiloxane would require dedicated DFT calculations.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to determine fundamental thermochemical properties with high accuracy. nih.gov For organosilicon species, high-level composite methods like W1X-1 have been used to calculate standard gas-phase enthalpies of formation, entropies, and heat capacities. nih.gov

These calculations are crucial for establishing a reliable thermochemical database for compounds like Poly(2-phenylpropyl)methylsiloxane. nih.gov The data derived from ab initio methods, such as those obtained through the atomization energy approach, can be used to develop and refine group additivity schemes for predicting the properties of larger, more complex polysiloxanes. nih.gov While computationally expensive, the accuracy of ab initio methods provides a benchmark for other computational techniques and experimental results. nih.gov

Key Thermochemical Properties from Ab Initio Calculations:

| Thermochemical Property | Method of Calculation | Importance |

| Standard Enthalpy of Formation (ΔfH°298K) | W1X-1 composite method | Essential for understanding the energy changes during polymerization and degradation. nih.gov |

| Standard Entropy (S°298K) | Rigid rotor-harmonic oscillator approximation | Provides insight into the degree of disorder and the number of accessible microstates. nih.gov |

| Heat Capacity (Cp) | Rigid rotor-harmonic oscillator approximation | Determines how the polymer's temperature changes with the addition of heat. nih.gov |

Molecular Dynamics Simulations for Macromolecular Behavior

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-dependent behavior of macromolecules like Poly(2-phenylpropyl)methylsiloxane. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules, revealing insights into the polymer's conformational dynamics and interactions.

MD simulations are extensively used to predict the conformations and dynamics of polysiloxane chains. nih.govnsf.gov For copolymers containing phenyl groups, such as poly(dimethyl-co-methylphenyl)siloxane, MD simulations have shown that the presence of the bulky phenyl groups significantly influences the chain's flexibility and motion. nih.gov The attraction between adjacent phenyl groups can lead to a more compact and less flexible chain structure. nih.gov

Simulated Conformational and Dynamic Properties of Phenyl-Containing Polysiloxanes:

| Property | Simulation Finding | Implication for Poly(2-phenylpropyl)methylsiloxane |

| Chain Flexibility | Decreased with phenyl content | The 2-phenylpropyl group is expected to reduce chain flexibility. nih.gov |

| Radius of Gyration | May expand with phenyl substitution | Indicates changes in the overall size and shape of the polymer coil. nsf.gov |

| Chain Diffusivity | Slows down with increasing phenyl content | Suggests higher viscosity and slower relaxation times. nsf.govrsc.org |

The physical properties of Poly(2-phenylpropyl)methylsiloxane are governed by a complex interplay of intermolecular and intramolecular interactions. MD simulations provide a detailed map of these forces. nih.gov Intramolecular interactions, such as those between the phenyl groups along the same chain, can lead to specific folded conformations. nih.gov

Intermolecular interactions between different polymer chains, including van der Waals forces and electrostatic interactions, are crucial for determining the bulk properties of the material, such as its density and cohesive energy. nih.gov Simulations can quantify these interactions and correlate them with macroscopic observables. For example, the strong attractive interactions between phenyl groups on different chains contribute to the material's higher glass transition temperature compared to non-phenylated polysiloxanes. nih.gov

Simulation of Polymerization and Degradation Mechanisms

Computational simulations are also employed to investigate the chemical processes of polymer formation and breakdown.

Simulations of polymerization can provide insights into the reaction kinetics and the resulting polymer microstructure. For polysiloxanes, ring-opening polymerization is a common synthesis route, and simulations can help to understand how factors like monomer sequence distribution influence the final properties of the copolymer. nih.gov

The thermal degradation of polysiloxanes can be modeled to predict the decomposition pathways and the products formed. researchgate.net For phenyl-containing polysiloxanes, degradation can involve the cleavage of Si-C and Si-O bonds, as well as reactions involving the phenyl groups. researchgate.net Simulations using reactive force fields, such as ReaxFF, can model these complex chemical reactions that occur during pyrolysis, providing a molecular-level understanding of the degradation process and the formation of ceramic materials from polymer precursors. vt.edu These simulations are critical for designing polysiloxanes with enhanced thermal stability for high-temperature applications. researchgate.netsemanticscholar.org

Computational Studies of Bond Scission and Rearrangement Processes

Computational studies provide significant insight into the stability of siloxane polymers by modeling the cleavage and reorganization of their fundamental chemical bonds. Theoretical ab initio calculations have been employed to simulate the hydrolysis of the siloxane bond, a key process in both synthesis and degradation. researchgate.net

One critical area of study is the acid-catalyzed cleavage of the Si-O bond. researchgate.net Theoretical models have demonstrated that factors such as the protonation of the siloxane oxygen and assistance from a base (which helps in proton withdrawal from the nucleophile) are crucial in lowering the reaction's energy barrier. researchgate.net The formation of hydrogen-bonded complexes involving water, silanol (B1196071) groups, or the acid catalyst itself can facilitate proton transfer and accelerate bond cleavage. researchgate.net For instance, the activation energy for the hydrolysis of a model disiloxane (B77578) by a water monomer is significantly higher than when assisted by a water dimer, indicating the cooperative effect of multiple water molecules. researchgate.net

Molecular dynamics (MD) simulations are another powerful tool used to investigate bond scission at the molecular level. acs.org These studies can derive the fracture characteristics of individual siloxane molecules. acs.org For short polymer chains, MD simulations have revealed deviations from classical scaling laws for mean chain rupture times. acs.org Such simulations allow for a direct comparison of the strengths of different bonds within the polymer structure. For example, by calculating the rupture times under applied force, it has been shown that the Si-O bonds in the polymer backbone are significantly more robust than the Si-C bonds found at cross-linking sites. acs.org This difference in bond lifetime becomes more pronounced at higher applied forces. acs.org These findings are often corroborated with density functional theory (DFT) calculations to characterize the free-energy landscape of the bonds under load. acs.org

Table 2: Theoretical Activation Energy for Siloxane Bond Hydrolysis researchgate.net

| Reacting System | Method | Activation Energy (kcal/mol) |

| Disiloxane + Water Monomer | DFT | 36.3 |

| Disiloxane + Water Dimer | DFT | 24.5 |

Predictive Modeling of Macroscopic Behavior from Molecular Structure

A primary goal of computational modeling in materials science is to predict the bulk, macroscopic properties of a material based solely on its molecular structure. acs.orgacs.org For siloxane elastomers, this involves creating a quantitative link between the polymer network's microstructure and its mechanical performance. acs.orgosti.gov

One successful approach combines experimental data from Nuclear Magnetic Resonance (NMR) with mesoscale computational studies. acs.org NMR can provide detailed information about the molecular weight distributions within a cross-linked siloxane network. acs.org This information is then used as the sole input for mesoscale computational models to calculate macroscopic properties, such as the elastic moduli. acs.orgosti.gov The results from these predictive models can be validated by comparing them against experimental measurements from techniques like dynamic mechanical analysis. acs.org This methodology shows high confidence in its predictive capabilities and offers a non-destructive way to monitor subtle changes in the polymer network that relate to material performance and aging. acs.org

At a more fundamental level, molecular dynamics (MD) simulations are used to derive the nonlinear elastic response of individual siloxane chains. acs.org These simulations reveal how the effective stiffness of the chains changes with their length. acs.org For short chains, the behavior deviates from classical scaling predictions. acs.org The force-response characteristics derived from these single-molecule simulations serve as building blocks for larger, coarse-grained models. acs.org For example, a network model can be constructed where the nonlinear elastic response of individual chains, as determined by MD, is implemented. By tracking the forces on each component during simulated deformation, fracture criteria corresponding to Si-O or Si-C bond rupture can be applied, allowing for the prediction of failure points in the macroscopic material. acs.org

Table 3: Linking Molecular Structure to Predicted Macroscopic Behavior acs.orgacs.org

| Molecular-Level Characteristic | Computational Method | Predicted Macroscopic Behavior |

| Molecular Weight Distribution | Mesoscale Modeling (with NMR input) | Elastic Moduli |

| Individual Chain Stiffness | Molecular Dynamics (MD) | Nonlinear Elastic Response |

| Bond Rupture Times (Si-O, Si-C) | Molecular Dynamics (MD) | Fracture Characteristics, Material Failure |

Rheological Behavior of Poly 2 Phenylpropyl Methylsiloxane in Solution and Bulk

Fundamental Rheological Principles in Polymer Systems

Polymers exhibit complex rheological behavior that is a hybrid of viscous liquids and elastic solids. This dual nature, termed viscoelasticity, is a direct consequence of their long-chain molecular architecture and the entanglements that form between chains.

Viscoelastic materials, when subjected to a deformation, can store some of the energy like an elastic solid and dissipate some of it as heat like a viscous fluid. This behavior is intricately linked to the polymer's molecular structure, including its molecular weight, molecular weight distribution, and the degree of branching. For polysiloxanes, the flexibility of the siloxane (Si-O-Si) backbone plays a significant role in their viscoelastic properties. The introduction of bulky side groups, such as the 2-phenylpropyl group in Poly(2-phenylpropyl)methylsiloxane, can significantly impact chain mobility and, consequently, its viscoelastic response. researchgate.netmdpi.com The presence of phenyl groups in polysiloxanes is known to enhance thermal stability and can influence the material's response to mechanical stress over a range of temperatures. gelest.comrissochem.com

The viscoelastic properties of polymers are often probed using dynamic mechanical analysis, where a sinusoidal stress or strain is applied to the material. The resulting response can be resolved into two components: the storage modulus (G'), which represents the elastic portion of the response and is in phase with the applied strain, and the loss modulus (G''), which represents the viscous portion and is out of phase with the strain. The ratio of the loss modulus to the storage modulus (G''/G') is the tan delta (tan δ), which provides a measure of the damping or energy dissipation of the material. For instance, dynamic mechanical analysis of phenyl polysiloxanes has shown that strong interactions and steric hindrance from phenyl groups increase internal friction, affecting the damping properties. mdpi.com

Unlike simple Newtonian fluids where viscosity is constant regardless of the applied shear rate, most polymer melts and solutions, including polysiloxanes, are non-Newtonian. youtube.com A common non-Newtonian behavior is shear-thinning, where the viscosity of the fluid decreases as the shear rate increases. biointerfaceresearch.com This phenomenon occurs because the entangled polymer chains align in the direction of flow under shear, reducing their resistance to flow.

The flow behavior of silicone fluids, including those with phenyl modifications, can be characterized by their flow curves, which plot shear stress versus shear rate. researchgate.net While low molecular weight polydimethylsiloxane (B3030410) (PDMS) fluids can exhibit nearly Newtonian behavior, higher molecular weight and more complex architectures, such as those with bulky phenylpropyl groups, are expected to show significant shear-thinning. biointerfaceresearch.com The study of such non-Newtonian properties is crucial for predicting the processability of the polymer in applications like coating, molding, and lubrication.

Rheological Characterization Methodologies for Poly(2-phenylpropyl)methylsiloxane

To quantitatively understand the rheological behavior of Poly(2-phenylpropyl)methylsiloxane, specific experimental techniques are employed. These methods provide detailed information about the material's viscoelastic moduli and its flow characteristics under different shear conditions.

Oscillatory shear rheometry is a powerful technique for probing the viscoelastic properties of polymers. nih.gov In this method, a small-amplitude sinusoidal shear strain or stress is applied to a sample placed between two plates. By measuring the resulting stress or strain and the phase difference between the input and output signals, the storage modulus (G') and the loss modulus (G'') can be determined as a function of frequency. mdpi.com

Hypothetical Data Table for Illustrative Purposes: Oscillatory Shear Rheometry of a Phenyl-Containing Siloxane Fluid

| Angular Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |

| 0.1 | 10 | 100 |

| 1 | 50 | 200 |

| 10 | 250 | 300 |

| 100 | 1000 | 250 |

This table is a hypothetical representation to illustrate the expected trend for a viscoelastic polymer and is not actual data for Poly(2-phenylpropyl)methylsiloxane 1000cs.

Steady shear viscometry is used to measure the shear viscosity of a fluid as a function of the applied shear rate. clearcoproducts.com This is typically done using a rotational rheometer with cone-and-plate or parallel-plate geometries, or a capillary viscometer. The resulting data is presented as a flow curve (shear stress vs. shear rate) or a viscosity curve (viscosity vs. shear rate).

Illustrative Data Table: Steady Shear Viscosity of a High-Viscosity Silicone Fluid

| Shear Rate (s⁻¹) | Shear Viscosity (Pa·s) |

| 0.01 | 1.0 |

| 0.1 | 1.0 |

| 1 | 0.95 |

| 10 | 0.80 |

| 100 | 0.60 |

This table provides an illustrative example of shear-thinning behavior in a high-viscosity silicone fluid. It is not specific data for this compound.

Influence of Molecular Parameters on Rheological Response

The rheological properties of Poly(2-phenylpropyl)methylsiloxane are intrinsically linked to its molecular characteristics. Key parameters include molecular weight, polydispersity, and the presence of the bulky 2-phenylpropyl side groups.

Higher molecular weight generally leads to higher viscosity and more pronounced viscoelastic effects due to increased chain entanglements. The polydispersity index (PDI), which describes the distribution of molecular weights in the polymer sample, also plays a role; a broader distribution can affect the flow behavior and the shape of the viscoelastic spectra.

The substitution of methyl groups with 2-phenylpropyl groups has a significant impact on the rheology. The bulky and rigid nature of the phenyl group restricts the rotational freedom of the siloxane backbone, leading to an increase in the glass transition temperature and altered viscoelastic properties compared to a purely methyl-substituted polysiloxane of similar molecular weight. Studies on phenyl-modified polysiloxanes have shown that the introduction of phenyl groups can make the viscosity less sensitive to structural factors at temperatures around the glass transition. gelest.com Furthermore, the presence of phenyl groups can enhance the thermal and oxidative stability of the siloxane fluid, which is a critical consideration for applications at elevated temperatures. gelest.comrissochem.com The specific 2-phenylpropyl structure, with its isomeric possibilities, may introduce additional complexity to the chain packing and intermolecular interactions, further influencing the detailed rheological profile of the material.

Impact of Molecular Weight and Distribution on Viscosity and Chain Entanglements

The viscosity of polysiloxanes, including Poly(2-phenylpropyl)methylsiloxane, is strongly dependent on molecular weight (MW) and its distribution (polydispersity). For lower molecular weight polymers, where chains are short, intermolecular entanglements are minimal, and the fluid exhibits more linear rheology. gelest.com As the molecular weight increases, the polymer chains become longer, leading to a greater probability of physical entanglements. These entanglements act as temporary cross-links, significantly restricting chain mobility and causing a sharp increase in bulk viscosity.

In the case of Poly(2-phenylpropyl)methylsiloxane with a viscosity of 1000 cSt, the molecular weight is substantial enough for chain entanglements to be a dominant factor in its rheological behavior, placing it well above the low viscosity fluids where end-groups and limited entanglements dictate properties. gelest.com The distribution of molecular weights also plays a crucial role; a broad distribution can lead to more complex rheological responses compared to a monodisperse sample, as shorter chains can act as plasticizers while the longest chains form a highly entangled network.

Table 1: Conceptual Impact of Molecular Weight on Polysiloxane Properties

| Molecular Weight (MW) | Dominant Feature | Expected Viscosity | Rheological Behavior |

|---|---|---|---|

| Low | Limited Entanglements | Low | Newtonian-like |

| Intermediate (e.g., 1000 cSt) | Developing Entanglements | Medium-High | Shear-thinning, Viscoelastic |

| High | Extensive Entanglement Network | Very High | Highly viscoelastic, pronounced shear-thinning |

Role of Side-Chain Structure (Phenylpropyl vs. Methyl) on Flow and Viscoelastic Properties

The substitution of methyl groups with 2-phenylpropyl groups along the polysiloxane backbone has a profound effect on its rheological properties. The methyl group is small and allows for high rotational freedom around the Si-O bond, contributing to the characteristic flexibility of polydimethylsiloxane (PDMS). buffalo.edu

In contrast, the 2-phenylpropyl group is significantly larger and bulkier. This bulkiness introduces steric hindrance, which restricts the rotation of the polymer backbone segments. buffalo.edu This reduced mobility leads to:

Increased Viscosity: Compared to a PDMS of the same molecular weight, Poly(2-phenylpropyl)methylsiloxane will exhibit a much higher viscosity due to the increased intermolecular friction and restricted chain movement.

Altered Viscoelasticity: The presence of the rigid phenylpropyl groups can increase the stiffness of the polymer chain. buffalo.edukpi.ua This results in a more pronounced elastic (solid-like) component in its viscoelastic behavior compared to the more viscous (liquid-like) PDMS. The bulky groups can also enhance compatibility with various organic materials. cymitquimica.com The principle of modifying side chains to control properties is a fundamental concept in silicone chemistry, allowing for the tailoring of compatibility, surface tension, and thermal stability. byk.com

Effects of Chain Rigidity and Flexibility on Rheological Behavior

The rheology of Poly(2-phenylpropyl)methylsiloxane is a direct consequence of the balance between the inherent flexibility of its main chain and the rigidity imposed by its side chains.

Flexible Backbone: The siloxane main chain (–Si–O–) is exceptionally flexible, characterized by a wide Si-O-Si bond angle and low energy barriers for rotation. buffalo.edu This intrinsic flexibility is responsible for the low glass transition temperatures (Tg) and liquid state of many polysiloxanes at room temperature.

Rigidifying Side Chains: The introduction of bulky side groups like 2-phenylpropyl forces the polymer chain to adopt a more extended, rigid conformation. buffalo.edu Research on polysiloxanes with bulky aryl substituents has shown that these groups can lead to the formation of worm-like chains with a large persistence length, a measure of chain stiffness. kpi.ua This increased rigidity elevates the glass transition temperature and significantly influences the material's flow properties, making it more resistant to deformation. buffalo.edumdpi.com The increased intermolecular interactions from the phenyl groups also contribute to higher viscosity.

Rheology of Poly(2-phenylpropyl)methylsiloxane Solutions

When dissolved in a solvent, the rheological behavior of Poly(2-phenylpropyl)methylsiloxane is dictated by the concentration of the polymer, the nature of the solvent, and external conditions like temperature.

Concentration Regimes: Dilute, Semi-Dilute, and Concentrated Solution Behavior

The viscosity and viscoelasticity of a polymer solution change dramatically with concentration, which can be categorized into distinct regimes. youtube.com

Dilute Regime (c < c*): At very low concentrations, individual polymer coils are hydrodynamically isolated from one another. uh.eduresearchgate.net The solution's viscosity is primarily influenced by the size and shape of these individual coils and their interaction with the solvent. The increase in viscosity over the pure solvent is linear with concentration.

Semi-Dilute Regime (c > c): As concentration increases beyond a critical point known as the overlap concentration (c), the polymer coils begin to touch and interpenetrate. youtube.comuh.edu This regime is often subdivided into unentangled and entangled. In the semi-dilute unentangled region, chains overlap, but are not yet significantly intertwined. As concentration further increases, entanglements become prevalent, leading to a much stronger dependence of viscosity on concentration. researchgate.netaip.org

Concentrated Regime: At high concentrations, the polymer chains are heavily entangled, and the solution's behavior begins to approach that of the bulk polymer melt. youtube.comrsc.org Polymer-polymer interactions and entanglements dominate the rheology, resulting in high viscosity and pronounced viscoelastic effects.

Table 2: Characteristics of Polymer Solution Concentration Regimes

| Regime | Polymer Concentration | Chain Interaction | Viscosity-Concentration Relationship |

|---|---|---|---|

| Dilute | c < c* | Isolated Coils | Linear |

| Semi-Dilute | c ≈ c* to moderate | Overlapping Coils | Power-law dependence (exponent > 1) |

Determination of Critical Overlap Concentration (c*)

The critical overlap concentration, c*, is a fundamental parameter that marks the transition from the dilute to the semi-dilute regime. mit.edunih.gov It represents the concentration at which the total volume occupied by the individual polymer coils equals the total volume of the solution.

A common and practical method to estimate c* is from the intrinsic viscosity, [η], of the polymer in a given solvent. youtube.comyoutube.com The intrinsic viscosity is a measure of a polymer's contribution to the viscosity of a solution at infinite dilution and is determined by extrapolating viscosity measurements at several low concentrations to zero concentration. The relationship is generally given by:

c* ≈ 1 / [η]

The intrinsic viscosity itself is related to the polymer's molecular weight (M) through the Mark-Houwink-Sakurada equation: [η] = K M^a, where K and 'a' are constants that depend on the specific polymer, solvent, and temperature. mit.eduyoutube.com Therefore, c* is inherently dependent on the molecular weight of the Poly(2-phenylpropyl)methylsiloxane and the solvent used. youtube.com

Effects of Solvent Quality, Temperature, and Pressure on Solution Viscosity

The viscosity of a Poly(2-phenylpropyl)methylsiloxane solution is highly sensitive to the thermodynamic environment.

Solvent Quality: In a "good" solvent, polymer-solvent interactions are favorable, causing the polymer coil to expand and occupy a larger volume. youtube.com Conversely, in a "poor" solvent, polymer-polymer interactions are preferred, causing the coil to contract. researchgate.net In the dilute regime, an expanded coil in a good solvent leads to a higher intrinsic viscosity. However, in more concentrated solutions, the trend can reverse; poor solvents may promote polymer aggregation, leading to a more significant increase in viscosity with concentration compared to good solvents. researchgate.net

Temperature: Increasing the temperature generally decreases the viscosity of the solution. mdpi.com This is due to an increase in the thermal energy of the polymer chains and solvent molecules, which enhances chain mobility and reduces intermolecular friction. The extent of this viscosity change with temperature is quantified by the Viscosity-Temperature Coefficient (VTC). gelest.com For some polysiloxanes, temperature can also induce phase transitions that dramatically alter rheological properties. acs.org

Pressure: An increase in pressure typically leads to an increase in viscosity. This effect is due to the reduction of free volume in the solution, which hinders the movement and rearrangement of polymer and solvent molecules. While less commonly studied than temperature effects, the influence of pressure is a critical factor in high-pressure applications and is analyzed using specialized equipment like high-pressure capillary rheometers. mdpi.com

Table 3: Summary of External Effects on Solution Viscosity

| Parameter | Condition 1 | Expected Viscosity Effect (Concentrated) | Condition 2 | Expected Viscosity Effect (Concentrated) |

|---|---|---|---|---|

| Solvent Quality | Good Solvent (Expanded Coils) | Lower | Poor Solvent (Aggregated Coils) | Higher researchgate.net |

| Temperature | Low Temperature | Higher | High Temperature | Lower mdpi.com |

| Pressure | Low Pressure | Lower | High Pressure | Higher |

Rheological Modeling for Process Optimization and Material Design

The rheological behavior of this compound is a critical determinant of its performance in various applications, particularly those involving fluid flow under different process conditions. Understanding and modeling this behavior are essential for both optimizing industrial processes and designing new materials with tailored properties. Phenyl-substituted silicone fluids, like Poly(2-phenylpropyl)methylsiloxane, are known for their enhanced thermal and oxidative stability compared to conventional polydimethylsiloxanes. gelest.comsinosil.comrissochem.com This makes their rheological properties at elevated temperatures particularly relevant for applications such as high-temperature lubricants, hydraulic fluids, and heat transfer fluids. gelest.comsinosil.com

The viscosity of silicone fluids exhibits a smaller degree of change over a wide temperature range compared to non-silicone fluids. clearcoproducts.com While many silicone fluids, especially those with lower viscosity, behave as Newtonian fluids (meaning their viscosity is independent of the shear rate), higher viscosity grades can exhibit non-Newtonian, shear-thinning behavior at high shear rates. clearcoproducts.comreddit.com This means their apparent viscosity decreases as the rate of shear increases. clearcoproducts.com This shear-thinning characteristic is a crucial factor in many processing applications.

For high-viscosity silicone oils, which are subjected to oscillating shear stress in applications like torsional vibration dampers, both damping (viscous) and elastic properties are observed, and these are dependent on frequency and temperature. extrica.com The introduction of phenyl groups into the polysiloxane chain is known to enhance shear resistance. gelest.comsinosil.com

Rheological Modeling

To accurately predict the flow behavior of this compound under various processing conditions, rheological models are employed. For fluids that exhibit shear-thinning behavior, several constitutive models can be used to describe the relationship between viscosity, shear rate, and temperature. Two commonly used models for non-Newtonian fluids are the Cross model and the Carreau-Yasuda model.

The Cross model is an empirical equation that describes pseudoplastic flow, incorporating the viscosities at zero and infinite shear rates. researchgate.netslideshare.net The Carreau-Yasuda model is another widely used five-parameter model that effectively describes the shear-thinning behavior of polymers over a broad range of shear rates. mdpi.com This model is an extension of the Carreau model and provides a continuous description of viscosity from the zero-shear Newtonian plateau to the power-law region at higher shear rates. gelest.com

The selection of an appropriate model depends on the specific rheological characteristics of the fluid and the conditions of the application. For high-viscosity silicone fluids, more complex models like a multi-element White-Metzner model have been proposed to accurately describe nonlinear viscoelastic properties. researchgate.net

To illustrate the application of such models, one would typically measure the viscosity of the fluid at various shear rates and temperatures. While specific experimental data for this compound is not publicly available, the following table represents a hypothetical, yet typical, shear-thinning behavior for a high-viscosity phenylmethylsiloxane fluid at a constant temperature.

Table 1: Representative Shear-Thinning Behavior of a High-Viscosity Phenylmethylsiloxane Fluid

| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) |

|---|---|

| 0.1 | 1.00 |

| 1 | 1.00 |

| 10 | 0.99 |

| 100 | 0.95 |

| 1000 | 0.85 |

| 10000 | 0.70 |

The data in Table 1 could be fitted to a rheological model, such as the Carreau-Yasuda equation, to determine the model parameters. These parameters can then be used in computational fluid dynamics (CFD) simulations to predict the fluid's behavior in complex geometries and under dynamic conditions, which is invaluable for process optimization and equipment design.

Process Optimization

The rheological properties of this compound are fundamental to optimizing processes where it is used as a functional fluid. Key aspects include its viscosity-temperature relationship and its behavior under shear.

The relatively low change in viscosity with temperature, a characteristic feature of silicone fluids, allows for more predictable and stable performance in applications with wide operating temperature ranges. clearcoproducts.comclearcoproducts.com This is a significant advantage in processes like lubrication and hydraulic systems, where consistent fluid performance is critical for efficiency and reliability. machinerylubrication.compowermotiontech.com For instance, in a hydraulic system, a fluid that thins too much at high temperatures can lead to a loss of pressure and lubricating film, while a fluid that becomes too thick at low temperatures can cause sluggish operation and increased power consumption. powermotiontech.comhydraulicsonline.com

The following table illustrates a typical viscosity-temperature profile for a high-viscosity phenylmethylsiloxane fluid, highlighting its superior stability compared to a conventional mineral oil.

Table 2: Viscosity-Temperature Profile Comparison

| Temperature (°C) | Phenylmethylsiloxane Viscosity (cSt) | Mineral Oil Viscosity (cSt) |

|---|---|---|

| -40 | 15000 | 80000 |

| 25 | 1000 | 1000 |

| 100 | 120 | 30 |

| 200 | 25 | 5 |

This data demonstrates that while both fluids may have the same viscosity at a standard temperature (25°C), the phenylmethylsiloxane maintains a more consistent viscosity across a broader temperature spectrum. This allows for process optimization by ensuring reliable lubrication and hydraulic performance from cold start-up to high-temperature operation, reducing wear and tear on components and potentially extending maintenance intervals. machinerylubrication.com

Furthermore, in processes involving high shear rates, such as high-speed lubrication or pumping through narrow channels, the shear-thinning behavior of the fluid can be advantageous. The reduction in viscosity under high shear can lower the energy required for pumping and reduce frictional heating, thereby optimizing the energy efficiency of the process. researchgate.netrheonics.com

Material Design

The design of materials for specific applications is intrinsically linked to their molecular structure and resulting physical properties. Poly(2-phenylpropyl)methylsiloxane is a prime example of material design, where the incorporation of phenylpropyl groups onto the siloxane backbone imparts specific, desirable characteristics.

The key design features of Poly(2-phenylpropyl)methylsiloxane for high-performance applications include:

High Thermal Stability: The presence of phenyl groups enhances the resistance of the siloxane chain to thermal degradation. gelest.comsinosil.com This allows the fluid to be used in applications where temperatures can reach up to 290°C in open systems and even higher in closed, oxygen-free environments. gelest.com

Oxidative Stability: Phenyl groups are less susceptible to oxidative attack than the methyl groups in standard polydimethylsiloxanes. gelest.comsinosil.com This leads to a longer fluid life and reduced formation of sludge and deposits at high temperatures. clearcoproducts.com

Shear Resistance: The bulky phenylpropyl groups contribute to the steric hindrance along the polymer chain, which enhances the fluid's resistance to mechanical shear breakdown. gelest.comsinosil.com This is crucial for maintaining viscosity and lubricating properties in high-load and high-speed applications. clearcoproducts.com

Lubricity: While silicone fluids are generally not recommended for metal-to-metal lubrication under high loads, phenyl silicones exhibit better lubricity in such applications compared to their dimethyl counterparts. clearcoproducts.com

The following table provides a comparative overview of the key properties of Poly(2-phenylpropyl)methylsiloxane against other common lubricant types, illustrating its designed advantages for specific, demanding applications.

Table 3: Comparative Properties of Lubricant Base Fluids

| Property | Poly(2-phenylpropyl)methylsiloxane | Polydimethylsiloxane | Mineral Oil |

|---|---|---|---|

| Service Temperature Range (°C) | -55 to 290 gelest.com | -50 to 200 | -20 to 150 |

| Viscosity-Temperature Coefficient | Low | Low | High |

| Oxidative Stability | Excellent gelest.comsinosil.com | Good | Fair |

| Shear Stability | Excellent gelest.comclearcoproducts.com | Good | Moderate |

| Metal-to-Metal Lubricity | Fair to Good clearcoproducts.com | Poor | Good to Excellent |

The data presented in this table underscores how the specific chemical structure of Poly(2-phenylpropyl)methylsiloxane results in a unique combination of properties. This makes it a material of choice for designing high-reliability lubricants and functional fluids for extreme environments where conventional materials would fail. The ability to model its rheological behavior further enhances its utility, allowing for precise engineering of systems that leverage its unique characteristics for optimal performance.

Surface and Interfacial Phenomena of Poly 2 Phenylpropyl Methylsiloxane

Principles of Surface Tension and Wettability in Polysiloxane Systems

Polysiloxane systems are renowned for their characteristically low surface tension and poor wettability by high-surface-energy liquids like water. buffalo.edu This behavior stems from the fundamental molecular structure of the siloxane backbone (–Si–O–). The Si-O bond is significantly longer and more flexible than the C-C bond in hydrocarbon polymers, and the rotation energy barrier around the Si-O bond is very low. nih.gov This exceptional flexibility allows the polymer chains at an interface (e.g., with air) to orient themselves to minimize interfacial energy. They achieve this by exposing the low-interacting organic side groups, such as methyl groups, to the surface. buffalo.edu

In the case of Poly(2-phenylpropyl)methylsiloxane, the surface is decorated with both methyl and 2-phenylpropyl groups. While the methyl groups are non-polar and exhibit weak intermolecular forces, contributing to low surface energy, the introduction of the phenylpropyl group modifies this property. nih.govmdpi.com The phenyl group, with its π-electron system, introduces stronger van der Waals and potential π-π stacking interactions, which can increase the surface energy compared to a purely methyl-substituted siloxane. mdpi.com Consequently, the surface tension of phenyl-containing polysiloxanes is generally higher than that of PDMS. nih.gov For example, polymethylphenylsiloxane (PMPS) has a reported surface energy of 33.2 mJ/m², which is significantly higher than that of PDMS. nih.gov